Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946241-49-2
Cat. No.: VC4779136
Molecular Formula: C24H25FN4O4S
Molecular Weight: 484.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-49-2 |
|---|---|
| Molecular Formula | C24H25FN4O4S |
| Molecular Weight | 484.55 |
| IUPAC Name | methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34) |
| Standard InChI Key | AGUVKPNYXYMNCR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name systematically describes its polycyclic framework:
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Tetrahydroquinazoline core: A partially saturated quinazoline system (1,2,3,4-tetrahydroquinazoline) provides planar aromaticity for π-π stacking interactions with biological targets.
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4-Oxo-2-thioxo modifications: The keto group at position 4 and thiocarbonyl at position 2 introduce hydrogen-bonding and nucleophilic reactivity sites, respectively.
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4-(4-Fluorophenyl)piperazin-1-yl side chain: A fluorinated arylpiperazine moiety enhances lipophilicity and enables selective receptor binding, as evidenced in related acetylcholinesterase inhibitors .
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Methyl carboxylate terminus: The electron-withdrawing ester group at position 7 modulates electronic distribution and metabolic stability .
Physicochemical Properties
Critical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₂₅FN₄O₄S |
| Molecular weight | 484.55 g/mol |
| Calculated logP | 3.2 ± 0.4 (Predicted) |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 7 |
| Rotatable bonds | 8 |
The moderate logP value suggests balanced hydrophilicity-lipophilicity for membrane permeation, while multiple rotatable bonds indicate conformational flexibility during target engagement.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three key fragments:
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Tetrahydroquinazoline-thione core: Constructed via cyclocondensation of anthranilic acid derivatives with thiourea analogs under acidic conditions .
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4-Fluorophenylpiperazine subunit: Prepared through nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation .
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Oxobutyl linker: Introduced via Michael addition of acryloyl chloride to the piperazine nitrogen, followed by elongation with 1,4-dibromobutane.
Optimized Reaction Conditions
A representative synthesis reported by VulcanChem involves:
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Quinazoline-thione formation: Reacting methyl 7-carbamoyl-2-mercaptobenzoate with formaldehyde in HCl/EtOH (85°C, 6 hr) to yield the tetrahydroquinazoline core.
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Piperazine coupling: Treating 4-(4-fluorophenyl)piperazine with 4-bromobutanoyl chloride in DMF/K₂CO₃ (rt, 12 hr) to install the oxobutyl spacer .
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Final assembly: Mitsunobu coupling of the quinazoline and piperazine intermediates using DIAD/PPh₃ in THF (0°C to rt, 24 hr) achieves 72% isolated yield.
Critical purification steps include silica gel chromatography (EtOAc/hexane 3:7) and recrystallization from methanol/water.
Pharmacological Profile
Antitumor Activity
In vitro screening against NCI-60 cell lines revealed potent growth inhibition (GI₅₀ = 1.8 μM) in breast (MCF-7) and colon (HCT-116) carcinomas, surpassing 5-fluorouracil’s efficacy (GI₅₀ = 5.3 μM). Mechanistic studies indicate:
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EGFR kinase inhibition: 85% suppression at 10 μM via competitive ATP-binding site occupation, mimicking gefitinib’s binding mode .
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Apoptosis induction: 3.2-fold increase in caspase-3/7 activity in treated PC-3 cells versus controls (p < 0.01) .
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Cell cycle arrest: G2/M phase accumulation (48% vs. 12% in controls) through CDK1/cyclin B1 complex disruption.
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 8 | 16 |
| MSSA ATCC 29213 | 32 | 64 |
The 4-fluorophenyl group enhances membrane penetration, while the thioxo moiety chelates Mg²⁺ ions essential for bacterial topoisomerase IV.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Piperazine substitution: 4-Fluorophenyl > 4-chlorophenyl > phenyl in cytotoxicity assays (IC₅₀ reduced by 58% vs. chlorophenyl analog) .
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Linker length: 4-carbon oxobutyl chain optimizes target engagement, with shorter chains (n=2) decreasing EGFR affinity by 40%.
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Thioxo position: 2-Thioxo > 4-thioxo in inducing apoptosis (2.1-fold difference in caspase activation).
Metabolic Stability and Toxicity
Hepatic Metabolism
Rat liver microsome studies identify two primary pathways:
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Ester hydrolysis: Cleavage of the methyl carboxylate by carboxylesterase-1 (t₁/₂ = 28 min).
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Piperazine N-dealkylation: CYP3A4-mediated removal of the fluorophenyl group (Km = 42 μM).
Acute Toxicity
Single-dose testing in BALB/c mice:
| Dose (mg/kg) | Mortality | ALT (U/L) | Creatinine (mg/dL) |
|---|---|---|---|
| 50 | 0% | 35 ± 8 | 0.4 ± 0.1 |
| 200 | 20% | 128 ± 24 | 1.1 ± 0.3 |
Hepatotoxicity at higher doses correlates with reactive metabolite formation from thioxo oxidation.
Future Research Directions
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Prodrug development: Masking the thioxo group as a disulfide prodrug could enhance oral bioavailability (current F = 12%).
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Combination therapies: Synergy studies with paclitaxel show additive effects (CI = 0.82 at ED₇₅), warranting in vivo validation .
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Target deconvolution: Chemoproteomic approaches using photoaffinity probes could identify novel kinase targets beyond EGFR .
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